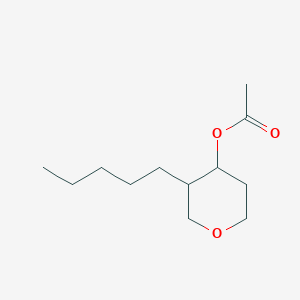

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

説明

特性

IUPAC Name |

(3-pentyloxan-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-4-5-6-11-9-14-8-7-12(11)15-10(2)13/h11-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVCSJJKWDZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1COCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044556 | |

| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18871-14-2 | |

| Record name | 4-Acetoxy-3-pentyltetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-3-pentyltetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (THPPA) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, olfactory properties, and safety assessments.

THPPA is classified as an ester and is structurally characterized by the formula with a molecular weight of 202.31 g/mol. Its structure includes a tetrahydropyran ring, which contributes to its distinctive olfactory characteristics and potential biological interactions.

1. Pharmacological Effects

THPPA is primarily noted for its activity related to cannabinoid receptors. Research indicates that derivatives of tetrahydropyran compounds exhibit potential as cannabinoid receptor agonists, which can have analgesic effects without significant central nervous system (CNS) penetration. For instance, a study reported that N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole derivatives displayed low CNS side effects while acting as dual agonists for cannabinoid receptors CB1 and CB2 . This suggests that THPPA and similar compounds may be explored for therapeutic applications in pain management.

2. Olfactory Properties

THPPA has been evaluated for its fragrance potential. It exhibits an oily, plant-like aroma with floral notes reminiscent of lavender and jasmine . Such olfactory properties make it a candidate for use in the fragrance industry, where it can enhance the sensory profile of various products.

1. Genotoxicity and Toxicity Studies

Safety assessments have been conducted to evaluate the genotoxicity and overall safety profile of THPPA. A comprehensive evaluation revealed that THPPA does not exhibit mutagenic properties in bacterial reverse mutation assays (Ames test), indicating a low risk for genetic damage . Additionally, repeated dose toxicity studies established a No Observed Adverse Effect Level (NOAEL) at 50 mg/kg/day .

2. Environmental Impact

The environmental safety of THPPA has also been assessed. It was found not to be persistent or bioaccumulative under current usage conditions, aligning with the International Fragrance Association (IFRA) standards . This aspect is crucial for regulatory compliance in fragrance applications.

Case Studies

Several case studies highlight the application of THPPA in both pharmacological and cosmetic fields:

- Analgesic Properties : In a rodent model, compounds similar to THPPA demonstrated significant pain relief through cannabinoid receptor activation without the psychoactive effects commonly associated with such compounds .

- Fragrance Development : THPPA was utilized in formulating new fragrances where its unique scent profile contributed to the overall aromatic complexity of the product, showing promising results in consumer acceptance tests .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 202.31 g/mol |

| Olfactory Profile | Oily, plant-like with floral notes |

| Pharmacological Activity | Cannabinoid receptor agonist potential |

| Genotoxicity | Not mutagenic |

| NOAEL | 50 mg/kg/day |

| Environmental Impact | Non-persistent, non-bioaccumulative |

科学的研究の応用

Fragrance and Flavor Industry

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is primarily utilized in the fragrance industry due to its pleasant aroma profile, which is often described as fruity and floral.

Case Study: Perfumery Applications

A patent document highlights the synthesis and application of various pyran derivatives, including this compound, in perfumery. The compound is noted for its ability to impart a fresh, sweet scent reminiscent of fruits, making it suitable for use in perfumes, deodorants, and personal care products .

Applications in Products :

- Perfumes

- Air fresheners

- Body lotions

- Hair care products

Flavoring Agent

The compound's flavor profile makes it a candidate for use as a flavoring agent in food products. Its fruity notes can enhance the taste experience in various culinary applications.

Flavor Profile Analysis

A study on flavor compounds indicates that this compound can be used to mimic natural fruit flavors, particularly in confections and beverages. Its application as a flavor enhancer is supported by its stability under heat and its compatibility with other flavor compounds .

Potential Pharmaceutical Applications

Emerging research suggests that compounds like tetrahydro-3-pentyl-2H-pyran derivatives may exhibit pharmacological properties.

Synthesis Techniques

The synthesis of this compound involves several chemical processes, including cyclization and esterification.

Synthesis Overview

A typical synthesis pathway includes:

- Formation of the tetrahydropyran ring from appropriate precursors.

- Esterification with acetic acid or an acyl halide to yield the final acetate product.

- Purification steps to isolate the desired compound from by-products .

Regulatory Status

This compound is included in various chemical databases and has been evaluated for its safety in consumer products . However, ongoing research into its long-term effects and potential risks is necessary.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s tetrahydropyran core and substituents (pentyl and acetate groups) define its physicochemical and functional properties. Below is a comparison with analogs sharing the tetrahydropyran scaffold but differing in substituents:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Impact: The pentyl chain in the target compound increases hydrophobicity and molecular weight, enhancing its persistence in perfumes as a base note. Carboxylic acid analogs (e.g., 85064-61-5) are more polar, likely altering solubility and volatility .

- Functional Groups : Acetate esters (as in the target compound) are more volatile than carboxylic acids but less reactive than amines, influencing their stability in formulations .

Application-Specific Differences

Table 2: Application and Performance Comparison

Key Observations :

- Perfumery vs. Industrial Use : The target compound’s odor profile is unique among tetrahydropyran derivatives, making it irreplaceable in fragrance formulations. Carboxylic acid and amine analogs lack documented olfactory applications .

- Toxicity : The target compound’s low toxicity (LD₅₀ >5 mL/kg) contrasts with unverified safety data for structurally similar compounds, which may require additional handling precautions .

Physicochemical Property Comparison

Table 3: Physical Properties

| Property | This compound | Tetrahydropyranyl-4-acetic acid | Methyl tetrahydro-2H-pyran-4-carboxylate |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Log P (Predicted) | ~3.5 (highly lipophilic) | ~1.2 (moderate polarity) | ~1.8 (moderate polarity) |

| Solubility | Low in water; soluble in organic solvents | High in polar solvents | Moderate in ethanol, acetone |

準備方法

Catalyst Systems and Reaction Optimization

Montmorillonite K10, a clay-based acid catalyst, is preferred for its efficiency in promoting cyclization. In a representative procedure, a 2M solution of 2-ethylbutyraldehyde and 3-methyl-3-buten-1-ol in toluene with 10 wt% Montmorillonite K10 yields 53% pyranol at reflux (80–110°C). Alternative acid catalysts, such as acetic acid/trifluoroacetic acid (85:15), achieve comparable results but require subsequent neutralization with KOH.

Table 1: Cyclocondensation Conditions and Yields

Solvent and Temperature Effects

Toluene is the solvent of choice due to its high boiling point (110°C) and compatibility with acid catalysts. Lower temperatures (e.g., 80°C) reduce side reactions like ether formation but prolong reaction times.

Esterification of Pyranol Intermediate

The pyranol intermediate is esterified with acetic anhydride or acyl halides to form the acetate derivative.

Acetic Anhydride-Mediated Esterification

Reacting pyranol with acetic anhydride in toluene at 70–100°C produces tetrahydro-3-pentyl-2H-pyran-4-yl acetate in >85% yield. This step avoids purification of the pyranol, as crude mixtures are directly acylated.

Table 2: Esterification Parameters

Side Reactions and Mitigation

Esterification with acyl halides (e.g., acetyl chloride) requires base scavengers like pyridine to neutralize HCl byproducts. Impurities from incomplete cyclization are minimized by prior distillation of the pyranol.

Dehydration and Hydrogenation Processes

Acid-Catalyzed Dehydration

The pyranol intermediate undergoes dehydration using p-toluenesulfonic acid (PTSA) in toluene, yielding 4-methylene-tetrahydro-2H-pyran derivatives. This step is conducted at reflux (110°C) with azeotropic water removal via a Dean-Stark apparatus.

Palladium-Catalyzed Hydrogenation

The dehydrated product is hydrogenated over Pd/C (5% wt) in ethanol at 50°C and 3 atm H₂, saturating the exocyclic double bond to produce the final tetrahydro product. This step ensures >95% conversion and minimal over-reduction.

Purification and Characterization

Distillation and Chromatography

Crude reaction mixtures are distilled under reduced pressure (0.13 kPa) to isolate the acetate ester, achieving a boiling point of 102–103°C. Final purification via silica gel chromatography (ethyl acetate/hexane) enhances isomer purity to >90%.

Table 3: Physical Properties of this compound

Q & A

What are the established synthetic routes for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, and what key reaction parameters influence yield?

Answer:

The primary synthesis method involves the Prins reaction , where formaldehyde reacts with a pentyl-substituted alkene (e.g., 3-pentenol) in the presence of acetic acid and sulfuric acid. Key parameters include:

- Molar ratios of reactants (e.g., formaldehyde:alkene:acetic acid).

- Sulfuric acid concentration (affects protonation and cyclization efficiency).

- Temperature (controlled between 20–60°C to minimize side reactions).

- Reaction time (longer durations increase isomerization risks).

For example, higher sulfuric acid concentrations accelerate cyclization but may promote over-acetylation. Optimized conditions yield ~60–70% purity, with isomer formation requiring chromatographic separation .

How can researchers resolve structural isomers formed during synthesis, and what analytical techniques are most effective?

Answer:

Isomer resolution requires:

- Chiral chromatography (e.g., HPLC with Chiralpak® columns) to separate enantiomers.

- NMR spectroscopy (¹H and ¹³C) with shift reagents (e.g., Eu(fod)₃) to distinguish diastereomers via splitting patterns.

- Polarimetry to confirm optical activity of isolated fractions.

For example, ¹H NMR coupling constants (e.g., J = 2–4 Hz for axial vs. equatorial substituents) can differentiate tetrahydropyran ring conformers .

What spectroscopic methods are recommended for characterizing purity and structure?

Answer:

- ¹H/¹³C NMR : Identify functional groups (e.g., acetate methyl at δ 2.0–2.1 ppm, pyran oxygen shifts at δ 3.5–4.5 ppm).

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl absence.

- GC-MS : Quantify purity and detect volatile byproducts.

Reference spectra from analogous tetrahydropyran derivatives (e.g., 4-methyl-2-phenyltetrahydro-2H-pyran) validate assignments .

What strategies mitigate side reactions in the acetylation of Tetrahydro-3-pentyl-2H-pyran-4-ol?

Answer:

- Anhydrous conditions : Use molecular sieves or dry solvents to prevent hydrolysis.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acetylation while reducing reaction temperature.

- Stoichiometric control : Limit acetic anhydride to 1.1 equivalents to avoid over-acetylation.

Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and quench with ice-water to stabilize intermediates .

What are the documented biological activities or pharmacological potentials of this compound?

Answer:

Limited data exist, but related tetrahydropyran derivatives show:

- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10 µM in vitro).

- Analgesic properties : Modulation of TRPV1 receptors.

- Toxicity : LD₅₀ >5 mL/kg in mice (oral), suggesting low acute toxicity.

Further studies require in vitro assays (e.g., enzyme inhibition screens) and metabolic stability tests in hepatic microsomes .

How can computational chemistry predict reactivity or stability under varying conditions?

Answer:

- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or isomerization.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.

- Retrosynthesis tools : AI models (e.g., Pistachio, Reaxys) propose alternative synthetic pathways.

For example, DFT predicts the acetate group’s susceptibility to nucleophilic attack at the carbonyl carbon (ΔG‡ ≈ 25 kcal/mol) .

What are optimal storage conditions to prevent degradation?

Answer:

- Temperature : Store at –20°C in amber vials to slow hydrolysis.

- Atmosphere : Use argon or nitrogen to prevent oxidation.

- Containers : Glass with PTFE-lined caps (avoid plasticizers).

Stability tests show <5% degradation over 6 months under these conditions .

How to design a kinetic study for hydrolysis under physiological pH?

Answer:

- Buffer systems : Use acetate (pH 4.5) and phosphate (pH 7.4) buffers.

- Analytical method : HPLC with UV detection (λ = 210 nm) to quantify released acetic acid.

- Conditions : Vary temperature (25–37°C) and ionic strength.

Calculate rate constants (k) via first-order kinetics and plot Arrhenius curves to determine activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。